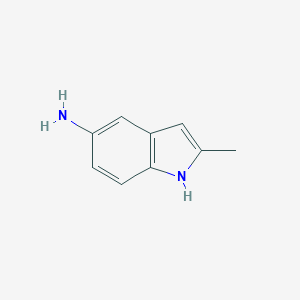

5-Amino-2-methylindole

Description

Significance of Indole Derivatives in Chemical and Biological Sciences

The indole ring system, which consists of a benzene ring fused to a five-membered, nitrogen-containing pyrrole ring, is a cornerstone of heterocyclic chemistry. jchr.orgwisdomlib.org This structural motif is not just a synthetic curiosity but is prevalent in nature, forming the core of many biologically important molecules. ajchem-b.com For instance, the essential amino acid tryptophan contains an indole ring, making it a precursor to various vital substances like neurotransmitters. bohrium.com

The significance of indole derivatives is underscored by their diverse and potent pharmacological activities. jchr.org Researchers have identified indole-based compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, antiviral, and anti-HIV properties. jchr.orgbiosynth.com This versatility has established the indole nucleus as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in active pharmaceutical ingredients. jchr.org The ability of the indole structure to interact with numerous biological targets, partly due to its resemblance to protein structures, makes it an invaluable tool in drug discovery and development. jchr.orgbohrium.com Consequently, extensive research has been dedicated to the synthesis and biological evaluation of novel indole derivatives to address complex medical challenges. wisdomlib.orgbiosynth.com

Research Rationale for 5-Amino-2-methylindole Investigations

The specific study of this compound is driven by its potential as a versatile synthetic intermediate and a source of novel bioactive compounds. chemimpex.com The presence of the amino group at the 5-position of the indole ring offers a reactive site for further chemical modifications, allowing for the construction of more complex molecules. rsc.org Researchers utilize this feature to synthesize libraries of new compounds for screening and development.

One of the primary rationales for its investigation is in the field of microbiology, particularly in the study of bacterial communication. Gram-negative bacteria often use a system called quorum sensing (QS) to regulate virulence and biofilm formation, which involves signaling molecules like N-acylated L-homoserine lactones (AHLs). researchgate.net As some bacteria use indole moieties for intercellular signaling, synthetic indole derivatives are being explored as potential inhibitors of these QS pathways. researchgate.net this compound serves as a key scaffold for creating AHL mimics designed to disrupt bacterial signaling and reduce pathogenicity. rsc.orgresearchgate.net

Furthermore, the compound has been identified as a hyaluronic acid inhibitor and has demonstrated inhibitory effects on the growth of certain bacteria by interfering with the synthesis of essential enzymes and growth factors. biosynth.com Its potential application in creating advanced materials, such as conducting polymers, also provides a strong reason for its investigation. researchgate.net The unique redox behavior of poly(5-aminoindole) makes it a subject of interest for electronic device applications. researchgate.net

Overview of Key Research Areas and Contributions

Research into this compound has yielded significant contributions primarily in medicinal chemistry and materials science.

In medicinal chemistry, a major focus has been its use as a foundational structure for developing inhibitors of bacterial quorum sensing. researchgate.net Studies have shown that AHL mimics based on the this compound scaffold can moderately inhibit QS activity in pathogens like Pseudomonas aeruginosa. rsc.orgresearchgate.net These findings are part of a broader effort to find new antimicrobial strategies that complement traditional antibiotics by disarming bacteria rather than killing them directly, potentially reducing the development of resistance. researchgate.net

In the realm of materials science, this compound is the monomer used to synthesize poly(5-aminoindole). This polymer is notable for its unique redox properties, exhibiting both p-type and n-type doping behavior, which is uncommon among the polyindole family. researchgate.net This dual behavior is attributed to the amine group on the polymer backbone. researchgate.net Research in this area has focused on controlling the polymer's morphology and exploring its potential for use in large-area, flexible electronic devices. researchgate.net

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 7570-49-2 | biosynth.comfishersci.no |

| Molecular Formula | C₉H₁₀N₂ | biosynth.comscbt.com |

| Molecular Weight | 146.19 g/mol | biosynth.comscbt.com |

| IUPAC Name | 2-methyl-1H-indol-5-amine | fishersci.no |

| Synonyms | 2-Methyl-5-aminoindole, 2-Methylindole-5-ylamine | fishersci.no |

Table 2: Key Research Applications of this compound

| Research Area | Application | Key Findings | Source |

|---|---|---|---|

| Medicinal Chemistry | Quorum Sensing Inhibition | Serves as a scaffold for synthesizing N-acylated L-homoserine lactone (AHL) mimics to disrupt bacterial communication in pathogens like P. aeruginosa. | rsc.orgresearchgate.net |

| Materials Science | Conducting Polymers | Used as a monomer for poly(5-aminoindole), a polymer with unique p-type and n-type redox behavior suitable for electronic applications. | researchgate.net |

| Biochemistry | Enzyme Inhibition | Identified as a hyaluronic acid inhibitor. Shows inhibitory effects on bacterial enzymes required for cell division. | biosynth.com |

Propriétés

IUPAC Name |

2-methyl-1H-indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQULCCZIXYRBSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370072 | |

| Record name | 5-Amino-2-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7570-49-2 | |

| Record name | 5-Amino-2-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2-methylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5-amino-2-methylindole and Its Precursors

Indolization Reactions in the Synthesis of 5-Amino-2-methylindole

Indolization reactions are a cornerstone for the synthesis of the indole core. The Fischer indole synthesis is a prominent example, involving the acid-catalyzed cyclization of an arylhydrazone. byjus.com

Indolization of Ethyl Levulinate Derivatives

A notable method for obtaining indole compounds with an amino group in the benzene ring involves the indolization of ethyl levulinate p-acetaminophenylhydrazone. researchgate.net This reaction serves as a pathway to derivatives of (5-amino-2-methyl-1H-indol-3-yl)acetic acid. researchgate.net The process generally involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde, in this case, a derivative of ethyl levulinate, to form a hydrazone which then undergoes cyclization under acidic conditions to form the indole ring. byjus.com

Reduction Reactions for Aminated Indoles

The reduction of a nitro group is a common and effective method for the synthesis of aminoindoles. This approach typically starts with a nitro-substituted indole, which is then converted to the corresponding amine.

Reduction of Nitro- or Other Functionalized Indoles to this compound

The synthesis of this compound can be achieved by the reduction of 5-nitro-2-methylindole. smolecule.com Various reducing agents can be employed for this transformation. Catalytic hydrogenation is a widely used method, often utilizing catalysts such as palladium on carbon (Pd/C), Raney nickel, or platinum. smolecule.comacs.org For instance, the reduction of 1-methyl-1H-indole-5-nitro using Raney nickel as a catalyst leads to the formation of N-methyl-1H-indol-5-amine. smolecule.com Another approach involves transfer hydrogenation using reagents like ammonium chloride and iron, which has been shown to cleanly provide the amino acid from the corresponding nitro compound. acs.org Metal-catalyzed reductive cyclization of organic nitro compounds using carbon monoxide as the reductant is another powerful methodology for synthesizing indoles. beilstein-journals.orgorgsyn.org

Table 1: Reduction Methods for Nitroindoles

| Precursor | Reducing Agent/Catalyst | Product | Reference |

|---|---|---|---|

| 1-Methyl-1H-indole-5-nitro | Raney Nickel | N-Methyl-1H-indol-5-amine | smolecule.com |

| Nitroindoles | Hydrogen, Palladium | Aminoindoles | acs.org |

| Nitroindoles | Ammonium Chloride, Iron | Aminoindoles | acs.org |

| 2-Nitrostyrene derivatives | Fe(CO)₅, Ru₃(CO)₁₂, or Rh₆(CO)₁₆ | Indoles | beilstein-journals.org |

Cyclization Methods for this compound Formation

Cyclization reactions provide a direct route to the indole nucleus from acyclic precursors. Several named reactions are employed for this purpose, each with its own set of advantages and limitations.

The Fischer indole synthesis is a classic and widely used method that involves the cyclization of arylhydrazones in the presence of an acid catalyst. byjus.combhu.ac.in The reaction of an appropriate phenylhydrazine with a ketone or aldehyde forms the key arylhydrazone intermediate, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to form the indole. byjus.com Other cyclization methods include the Madelung synthesis, which involves the base-catalyzed cyclization of N-acyl-o-toluidines, and the Reissert indole synthesis, a multi-step process starting from o-nitrotoluene and diethyl oxalate. bhu.ac.in

Synthesis of this compound from Indoline Precursors

The aromatization of an indoline (2,3-dihydroindole) ring is another synthetic strategy to produce indoles. This can be achieved through oxidation or dehydrogenation reactions.

Oxidation of 1-Amino-2-methylindoline with Monochloramine

The reaction of 1-amino-2-methylindoline with monochloramine can lead to the formation of 1-amino-2-methylindole. researchgate.net This reaction is sensitive to the pH of the medium. In a strongly alkaline environment, the formation of 1-amino-2-methylindole is favored, proceeding through the rearrangement of a diaziridine intermediate. researchgate.net However, in neutral or slightly alkaline conditions, a tetrazene-type precipitate is the main product. researchgate.net Dehydrogenation of indolines to indoles can also be catalyzed by enzymes like cytochrome P450 or by chemical oxidants such as manganese dioxide (MnO₂). researchgate.netnih.gov

Table 2: Synthesis of Indoles from Indolines

| Precursor | Reagent | Product | Conditions | Reference |

|---|---|---|---|---|

| 1-Amino-2-methylindoline | Monochloramine | 1-Amino-2-methylindole | Strongly alkaline medium | researchgate.net |

| Indoline | Cytochrome P450 enzymes | Indole | Enzymatic dehydrogenation | researchgate.net |

| Indapamide (an indoline derivative) | Manganese Dioxide (MnO₂) | Dehydroindapamide (an indole) | Oxidation | nih.gov |

Rearrangement of Diaziridine Intermediates in Alkaline Media

A notable synthetic route to an amino-2-methylindole derivative involves the rearrangement of a diaziridine intermediate under strongly alkaline conditions. Specifically, 1-amino-2-methylindole is formed from the precursor 1-amino-2-methylindoline. researchgate.netresearchgate.net The reaction proceeds through the oxidation of 1-amino-2-methylindoline with monochloramine. This initially generates a transient indolic aminonitrene. researchgate.netresearchgate.net

In a strongly alkaline environment (pH > 13), this aminonitrene intermediate undergoes rearrangement to form a diaziridine. researchgate.netresearchgate.net This diaziridine is unstable and subsequently rearranges to yield 1-amino-2-methylindole. researchgate.netresearchgate.net It is important to note that the reaction conditions are critical; in neutral or slightly alkaline media, the aminonitrene intermediate follows a different pathway, leading to the formation of a tetrazene-type product, azo(2-methyl)indoline. researchgate.netresearchgate.net

Table 1: Synthesis of 1-Amino-2-methylindole via Diaziridine Rearrangement

| Precursor | Reagent | Intermediate | Key Condition | Product |

| 1-Amino-2-methylindoline | Monochloramine | Diaziridine | Strongly Alkaline Medium (pH > 13) | 1-Amino-2-methylindole |

Derivatization Strategies for this compound

The 5-amino group of this compound is a key functional handle for a variety of derivatization reactions, allowing for the synthesis of a diverse range of compounds with modified properties.

Synthesis of Azomethine Derivatives via Condensation Reactions

Azomethine derivatives, also known as Schiff bases, are readily synthesized through the condensation reaction of the primary amino group of this compound with various aldehydes and ketones. orientjchem.orgresearchgate.net This reaction typically involves heating the reactants in a suitable solvent, sometimes with the addition of an acid or base catalyst to facilitate the dehydration process. researchgate.net The general mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic imine (C=N) bond of the azomethine. orientjchem.org

Table 2: Synthesis of Azomethine Derivatives from this compound

| This compound | Carbonyl Compound | Reaction Type | Product Class |

| Yes | Aromatic Aldehydes (e.g., Benzaldehyde) | Condensation | Azomethine (Schiff Base) |

| Yes | Aliphatic Ketones (e.g., Acetone) | Condensation | Azomethine (Schiff Base) |

| Yes | Aromatic Ketones (e.g., Acetophenone) | Condensation | Azomethine (Schiff Base) |

Synthesis of N-Substituted (5-Amino-2-methyl-1H-indol-3-yl)acetic Acid Derivatives at the 5-Amino Group

A series of N-substituted derivatives of (5-amino-2-methyl-1H-indol-3-yl)acetic acid have been synthesized, highlighting a key derivatization strategy focused on the 5-amino group. researchgate.netosi.lv The synthetic pathway commences with the indolization of ethyl levulinate p-acetaminophenylhydrazone, which establishes the core (5-amino-2-methyl-1H-indol-3-yl)acetic acid structure. researchgate.net The resulting primary amino group is then subjected to various substitution reactions to yield a library of derivatives. This method provides a robust platform for creating diverse molecules based on the this compound scaffold.

Table 3: Examples of N-Substituted (5-Amino-2-methyl-1H-indol-3-yl)acetic Acid Derivatives

| Starting Material | Reaction | Product Type |

| (5-Amino-2-methyl-1H-indol-3-yl)acetic acid | Acylation | N-Acyl derivatives |

| (5-Amino-2-methyl-1H-indol-3-yl)acetic acid | Sulfonylation | N-Sulfonyl derivatives |

| (5-Amino-2-methyl-1H-indol-3-yl)acetic acid | Alkylation | N-Alkyl derivatives |

Chemical Reactivity and Derivatization of 5-amino-2-methylindole

Electrophilic Substitution Reactions of the Indole Ring

The indole ring is an electron-rich heterocyclic system, making it susceptible to electrophilic attack. bhu.ac.in The preferred site for electrophilic substitution on the indole nucleus is typically the C3 position, as the resulting cationic intermediate is stabilized by the nitrogen atom's lone pair of electrons. bhu.ac.in However, the substitution pattern of 5-Amino-2-methylindole can influence the regioselectivity of these reactions.

The presence of the amino group at the C5 position and the methyl group at the C2 position directs electrophiles to specific carbons on the aromatic ring. smolecule.com For instance, in related 5-hydroxy-2-methylindole systems, electrophilic substitution reactions such as aminomethylation (Mannich reaction), nitration, and bromination have been shown to occur at the C4 and C6 positions of the indole ring.

Nitration of 2-methylindole derivatives under different conditions can lead to substitution at either the C3 or C5 position. bhu.ac.in Under non-acidic conditions, nitration tends to occur at the C3 position, while strongly acidic conditions favor substitution at the C5 position of the benzene ring portion of the indole. bhu.ac.in This is because under strongly acidic conditions, the C3 position is protonated, deactivating the pyrrole ring towards electrophilic attack. bhu.ac.in

N-Acylation Reactions of the Amino Group

The amino group at the C5 position of this compound is a primary amine and readily undergoes N-acylation reactions. smolecule.com This reaction involves the treatment of the aminoindole with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide bond. N-acylation is a common strategy to introduce various functional groups and to protect the amino group during subsequent synthetic steps. smolecule.combeilstein-journals.org

The chemoselectivity of acylation, whether it occurs at the nitrogen of the amino group or the nitrogen of the indole ring, can be a challenge in indole chemistry. beilstein-journals.org Generally, acylation of the amino group is favored under standard conditions. However, N-acylation of the indole ring can also occur, particularly with more reactive acylating agents or under specific catalytic conditions. rsc.org For instance, methods have been developed for the selective N-acylation of indoles using thioesters as the acyl source in the presence of a base like cesium carbonate. beilstein-journals.org

Condensation Reactions with Carbonyl Compounds (Aldehydes and Ketones)

The amino group of this compound can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. smolecule.com These reactions are fundamental in the synthesis of more complex molecular architectures. The reaction typically proceeds by nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine.

The resulting Schiff bases are versatile intermediates. For example, they can be further reduced to form secondary amines or used as ligands for the formation of metal complexes. The reactivity of the carbonyl compound and the specific reaction conditions can influence the outcome and yield of the condensation reaction. Studies on related indole derivatives have shown that condensation with various aldehydes and ketones is a viable method for creating diverse molecular structures. rsc.org

Functionalization and Creation of More Complex Molecules through the Amino Group

The primary amino group of this compound serves as a key handle for a wide range of functionalization reactions, enabling the construction of more complex molecules. Beyond the previously mentioned N-acylation and condensation reactions, the amino group can be a nucleophile in various other transformations.

For instance, the amino group can undergo alkylation reactions, although controlling the degree of alkylation can be challenging. It can also be diazotized and subsequently replaced with other functional groups, a common strategy in aromatic chemistry. Furthermore, the amino group can direct ortho-lithiation, allowing for the introduction of substituents at the adjacent C4 and C6 positions of the indole ring. The versatility of the amino group makes this compound a valuable precursor for the synthesis of a diverse library of substituted indole derivatives with potential applications in medicinal chemistry and materials science. beilstein-journals.org

Metal Complexation Studies and Schiff Base Formation

Schiff bases derived from the condensation of this compound with various aldehydes or ketones can act as ligands for the formation of metal complexes. scirp.org These ligands can coordinate with a variety of metal ions, including transition metals like copper(II), cobalt(II), nickel(II), and zinc(II), to form stable coordination compounds. innovareacademics.ininnovareacademics.in

The coordination can occur through the imine nitrogen and potentially other donor atoms present in the Schiff base ligand, such as phenolic hydroxyl groups if salicylaldehyde or its derivatives are used in the condensation. innovareacademics.ininnovareacademics.in The resulting metal complexes often exhibit interesting geometries, such as octahedral or tetrahedral, depending on the metal ion and the stoichiometry of the ligand. innovareacademics.in These metal complexes are of interest due to their potential biological activities and applications in catalysis. innovareacademics.inekb.eg The formation of these complexes is typically confirmed through various spectroscopic techniques, including IR, UV-Vis, and NMR spectroscopy, as well as magnetic susceptibility measurements. innovareacademics.ininnovareacademics.in

Spectroscopic Characterization Techniques in 5-amino-2-methylindole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of 5-Amino-2-methylindole by mapping the magnetic environments of its constituent protons and carbon atoms.

¹H NMR Spectroscopy for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy provides crucial information about the number, type, and connectivity of protons within the this compound molecule. The chemical shifts (δ) of the protons are influenced by their local electronic environment. For instance, the protons on the aromatic ring will resonate at different frequencies than the protons of the methyl group or the amino group.

Key features in the ¹H NMR spectrum of this compound include signals corresponding to the N-H proton of the indole ring, the protons of the amino group (-NH₂), the aromatic protons on the benzene ring, the proton at the C3 position, and the protons of the methyl group (-CH₃) at the C2 position. The integration of these signals reveals the relative number of protons contributing to each peak, while the splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons, offering valuable data on their connectivity. Although specific chemical shift values can vary slightly depending on the solvent and experimental conditions, typical assignments can be made.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. vjs.ac.vn Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum. This technique is instrumental in confirming the number of carbon atoms and identifying their chemical environments.

The spectrum will display signals for the nine carbon atoms of the this compound structure. The chemical shifts of these carbons are indicative of their hybridization and the nature of the atoms they are bonded to. For example, the sp² hybridized carbons of the aromatic and pyrrole rings will appear at a different chemical shift range compared to the sp³ hybridized carbon of the methyl group. The carbon atom attached to the amino group (C5) and the carbons adjacent to the nitrogen atom in the indole ring (C2 and C7a) will also exhibit characteristic chemical shifts.

Two-Dimensional NMR Experiments (e.g., HSQC, HMBC) for Connectivity Assignments

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed. vjs.ac.vnsci-hub.se

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly bonded to carbon atoms. It is invaluable for assigning which proton is attached to which carbon, simplifying the interpretation of both ¹H and ¹³C NMR spectra. researchgate.netuni-rostock.de

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for establishing the connectivity across quaternary carbons (carbons with no attached protons) and for piecing together the entire molecular structure. researchgate.netuni-rostock.de For example, it can show the correlation between the methyl protons and the C2 carbon, as well as with the C3 carbon.

These 2D NMR techniques provide a comprehensive and definitive structural analysis of this compound, leaving little room for ambiguity. vjs.ac.vnsci-hub.se

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. apolloscientific.co.uk For this compound, MS analysis provides the mass-to-charge ratio (m/z) of the molecular ion ([M]⁺) and its fragments.

The molecular formula of this compound is C₉H₁₀N₂. avantorsciences.comscbt.com Its molecular weight is approximately 146.19 g/mol . avantorsciences.comscbt.com In a typical mass spectrum, a prominent peak corresponding to the molecular ion will be observed at an m/z value of 146. The high-resolution mass spectrum can provide the exact mass, which can be used to confirm the elemental composition.

Furthermore, the fragmentation pattern observed in the mass spectrum offers structural clues. The molecule can break apart in predictable ways upon ionization. For instance, the loss of a methyl group or fragments from the indole ring can lead to the formation of characteristic daughter ions. The analysis of these fragmentation patterns helps to confirm the structure of this compound. Predicted collision cross section (CCS) values for different adducts, such as [M+H]⁺ and [M+Na]⁺, can also provide insights into the gas-phase conformation of the molecule. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. apolloscientific.co.uk The IR spectrum of this compound displays characteristic absorption bands that correspond to the various functional groups within its structure.

Key vibrational modes observed in the IR spectrum include:

N-H Stretching: The N-H bond of the indole ring and the N-H bonds of the amino group will exhibit characteristic stretching vibrations. The indole N-H stretch typically appears as a sharp band, while the amino group can show two bands corresponding to symmetric and asymmetric stretching.

C-H Stretching: Aromatic C-H stretching vibrations are observed in the region above 3000 cm⁻¹, while the C-H stretching of the methyl group appears at lower frequencies.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic and pyrrole rings give rise to absorption bands in the 1600-1450 cm⁻¹ region. researchgate.net

C-N Stretching: The stretching vibrations of the C-N bonds of the amino group and the indole ring are also present in the spectrum.

N-H Bending: The bending vibrations of the N-H bonds of the amino group provide additional characteristic peaks.

Theoretical calculations, such as those using Density Functional Theory (DFT), can be used to predict the vibrational frequencies and compare them with the experimental IR spectrum to aid in the assignment of the observed bands. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. apolloscientific.co.ukavantorsciences.com The indole ring system in this compound is a chromophore that absorbs UV light, leading to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound will show characteristic absorption bands. The positions and intensities of these absorption maxima are influenced by the extent of conjugation and the presence of substituents on the indole ring. The amino group at the 5-position and the methyl group at the 2-position will affect the electronic structure and thus the wavelengths of maximum absorption (λmax). The analysis of the UV-Vis spectrum provides insights into the electronic properties and the extended π-system of the molecule.

Advanced Spectroscopic Probes for Intermolecular Interactions (e.g., Resonant Two-Photon Ionization, Resonant Ion-Dip Infrared Spectroscopy, Infrared−Ultraviolet Hole-Burning Spectroscopy)

A comprehensive review of scientific literature reveals a notable absence of specific research applying advanced spectroscopic techniques such as Resonant Two-Photon Ionization (R2PI), Resonant Ion-Dip Infrared (RIDIR) Spectroscopy, or Infrared−Ultraviolet (IR−UV) Hole-Burning Spectroscopy to the study of this compound and its intermolecular interactions.

While these powerful techniques are frequently used to provide detailed insights into the structures and dynamics of hydrogen-bonded clusters of related indole compounds, no dedicated studies with published data tables or detailed findings for this compound could be located.

For context, these methods have been successfully employed on similar molecules:

Resonant Two-Photon Ionization (R2PI) spectroscopy is a highly sensitive and selective method used to obtain electronic spectra of specific molecules within a mixture, such as in a supersonic jet expansion. It has been instrumental in studying the electronic transitions of molecules like indole and its hydrated clusters. acs.orgresearchgate.netscispace.com

Resonant Ion-Dip Infrared (RIDIR) Spectroscopy is a double resonance technique that provides conformer-specific vibrational spectra. It works by tuning a UV laser to a specific electronic transition of a molecule (identified via R2PI) and then scanning an IR laser. A dip in the ion signal occurs when the IR laser is resonant with a vibrational transition, allowing for the precise measurement of vibrational frequencies of a selected isomer or cluster. This method has been pivotal in mapping the hydrogen-bonding topologies of water clusters with indole and methylindoles. acs.orgresearchgate.net

Infrared−Ultraviolet (IR−UV) Hole-Burning Spectroscopy is another double resonance technique used to distinguish between different isomers or conformers present in a sample. By "burning" a hole in the population of one conformer with an IR laser, the corresponding peaks in the UV spectrum disappear, enabling unambiguous spectral assignment. This has been crucial for separating the complex spectra of different isomers of indole-water clusters. acs.orgresearchgate.net

Despite the demonstrated utility of these methods for closely related structures, research applying them to probe the specific intermolecular interactions and hydrogen-bonding topologies of this compound has not been found in the surveyed literature. Theoretical studies using methods like Density Functional Theory (DFT) have been performed on the related compound 5-aminoindole to calculate its molecular geometry and vibrational frequencies, but experimental data from advanced spectroscopic probes on this compound complexes are not available. researchgate.net

Therefore, no detailed research findings or data tables for this compound using these specific techniques can be presented.

Biological Activities and Pharmacological Investigations of 5-amino-2-methylindole and Its Derivatives

Modulation of Cellular Signaling Pathways

Selective Modulation of Protein Kinase C (PKC)

5-Amino-2-methylindole has been identified as a selective modulator of protein kinase C (PKC), a family of enzymes crucial for various cellular signaling pathways. scbt.com Its distinct molecular structure allows for specific interactions with PKC, thereby influencing cellular behavior and response mechanisms. scbt.com The compound's notable hydrophobic properties are thought to facilitate its passage across lipid membranes, enabling it to reach its intracellular target. scbt.com

Derivatives of the parent compound have also been investigated for their PKC modulation capabilities. For instance, 7-Aminoindole is described as a potent PKC modulator that utilizes hydrogen bonds and π-π stacking interactions with key amino acid residues within the PKC active site. scbt.com Other compounds, such as HA-1004 hydrochloride and R-Stearoyl Carnitine Chloride, also modulate PKC through different mechanisms, including electrostatic interactions and lipid-protein interactions that affect PKC's localization and activation. scbt.com

Impact on PKC Regulatory Domain Engagement and Conformational Shifts

The modulatory effect of this compound on PKC is primarily achieved through its engagement with the enzyme's regulatory domain. scbt.com This interaction induces significant conformational shifts that hinder the binding of substrates to the enzyme. scbt.com By binding to the regulatory domain, this compound can selectively disrupt PKC activity, leading to changes that inhibit substrate access. scbt.com This mechanism of action is also observed with other PKC inhibitors, which bind to the regulatory domain and cause conformational changes. scbt.com

The C1 domain is a critical part of the PKC regulatory region and serves as the recognition motif for the second messenger diacylglycerol and phorbol esters. The ability of a compound to bind to this domain is a key determinant of its potential to modulate PKC activity.

Alteration of Enzymatic Kinetics and Downstream Signaling Cascades

The interaction of this compound with PKC alters the enzyme's conformational dynamics, which in turn affects its enzymatic kinetics and downstream signaling cascades. scbt.com By inducing conformational shifts, the compound influences the phosphorylation state of target proteins, thereby impacting the signaling pathways they control. scbt.com The unique electronic properties of related compounds like 7-Aminoindole are noted to facilitate rapid electron transfer, which can enhance reaction kinetics and the specificity of cellular signaling cascades. scbt.com Ultimately, the modulation of PKC activity by these compounds can influence a variety of cellular processes, including cell growth and signal transduction. scbt.com

Neuropharmacological Studies

Monoamine Oxidase (MAO) Inhibition

This compound and its derivatives have been investigated for their ability to inhibit monoamine oxidase (MAO), a key enzyme in the catabolism of monoamine neurotransmitters. scbt.com Various derivatives of 2-methylindole have shown potential as MAO inhibitors. For example, a series of indole and benzofuran derivatives were synthesized and found to be selective MAO-B inhibitors, with K(i) values in the nanomolar to micromolar range. nih.gov The most potent of these, 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide, displayed a K(i) value of 0.03 microM and was 99-fold more selective for the MAO-B isoform. nih.gov

Another study focused on 5-(2-aminopropyl)indole (5-IT), a derivative of 5-aminoindole, and found it to be a selective, competitive, and reversible inhibitor of MAO-A. nih.govresearchgate.net It exhibited a potent ability to inhibit MAO-A with an IC50 of 1.6 μM and a Ki of 0.25 μM, while no significant inhibition of MAO-B was observed. nih.govresearchgate.net Furthermore, a study on nine 5-(2-aminoethyl)-2,3-dihydroindole derivatives revealed them to be selective MAO-A inhibitors in vitro. nih.gov Some of these compounds were also potent and selective inhibitors of MAO in specific nerve terminals in the rat brain in vivo. nih.gov

| Compound | Target | Inhibition Data | Selectivity |

| 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide | MAO-B | K(i) = 0.03 µM | 99-fold for MAO-B |

| 5-(2-Aminopropyl)indole (5-IT) | MAO-A | IC50 = 1.6 µM, Ki = 0.25 µM | Selective for MAO-A |

| 5-(2-aminoethyl)-2,3-dihydroindole derivatives | MAO-A | Potent in vitro inhibitors | Selective for MAO-A |

Mechanisms of MAO Inhibition (e.g., Hydrogen Bonding, Interaction with Flavin Cofactor)

The inhibitory action of this compound on MAO is attributed to its ability to form hydrogen bonds with key residues in the enzyme's active site, which stabilizes the enzyme-substrate complex. scbt.com The presence of the amino group is thought to enhance the compound's nucleophilicity, facilitating an effective interaction with the flavin cofactor, a crucial component of the MAO enzyme. scbt.com Additionally, the aromatic structure of the compound contributes to hydrophobic interactions, which can influence the enzyme's conformational dynamics and modulate the degradation of biogenic amines. scbt.com

For derivatives, the mechanism of inhibition can vary. For instance, the MAO-A inhibition by 5-(2-aminopropyl)indole (5-IT) was found to be competitive and reversible. nih.govresearchgate.net This suggests that the compound competes with the natural substrate for binding to the active site of the enzyme. The neuron selectivity observed with some 5-(2-aminoethyl)-2,3-dihydroindole derivatives is believed to be due to their uptake by neuronal uptake mechanisms. nih.gov

Neuroprotective Effects in Models of Neurodegenerative Diseases (e.g., Alzheimer's and Parkinson's)

Derivatives of this compound have shown promise as neuroprotective agents in preclinical models of neurodegenerative diseases like Alzheimer's and Parkinson's. smolecule.com Research suggests that these compounds can offer protective effects against neuronal damage. smolecule.com For instance, certain indole derivatives have been found to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. mdpi.com One study highlighted a derivative that demonstrated significant inhibition of both self-induced and copper-mediated Aβ₁₋₄₂ aggregation. mdpi.com

Furthermore, in cellular models of neurotoxicity, these compounds have been shown to protect against oxidative stress and reduce cell death. nih.gov For example, synthetic indole-phenolic hybrids have demonstrated the ability to counter reactive oxygen species (ROS) generated by the Aβ(25-35) peptide and hydrogen peroxide, leading to increased cell viability. nih.gov These findings underscore the potential of this compound derivatives as multifunctional agents for neurodegenerative disorders, addressing aspects like protein aggregation and oxidative damage. mdpi.comnih.gov

Interaction with Neurotransmitter Systems

The structural similarity of indole derivatives to endogenous neurotransmitters like serotonin has prompted investigations into their interactions with various neurotransmitter systems. rsc.orgmdpi.com Some derivatives of this compound may influence these systems, although specific mechanisms are still under investigation. cymitquimica.com For example, 3-(2-(dimethylamino)ethyl)-5-methyl-indole is noted for its potential interaction with the serotonergic system due to its structural relationship with serotonin and tryptamine derivatives. vulcanchem.com This interaction could modulate neurotransmitter activity and is a key area of interest for developing therapies for neurological and psychological conditions. vulcanchem.com The ability of these compounds to act on receptors such as the 5-HT4 receptor can influence gastrointestinal motility by promoting the release of serotonin. frontiersin.org

Antimicrobial Properties

Antibacterial Activity against Specific Bacterial Strains (e.g., Escherichia coli, Klebsiella oxytoca, Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Proteus mirabilis)

Derivatives of this compound have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can effectively inhibit the growth of pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov For instance, 5-methylindole, a related compound, has been shown to kill stationary-phase E. coli and P. aeruginosa. nih.gov

In one study, newly synthesized 1,2,4-triazolo[3,4-b] smolecule.commbimph.comuniba.itthiadiazines incorporating a 5-substituted-2-methylindole moiety were evaluated for their antibacterial activity. benthamdirect.com A particular derivative bearing a chlorinated indole ring showed promising inhibitory activity against Bacillus subtilis and Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) value of 3.91 μg/ml. benthamdirect.com The same compound also exhibited activity against Methicillin-resistant Staphylococcus aureus (MRSA). benthamdirect.com Another study found that certain fluorinated aldimines displayed significant potency against P. aeruginosa, S. aureus, and E. coli. mdpi.com However, the parent compound, this compound, has been reported to be effective against Gram-positive bacteria like Streptococcus pyogenes but not against Gram-negative bacteria such as Pseudomonas aeruginosa or Escherichia coli. biosynth.com

| Derivative Type | Bacterial Strain | Activity | Reference |

| Chlorinated indole derivative | Bacillus subtilis | MIC: 3.91 µg/ml | benthamdirect.com |

| Chlorinated indole derivative | Staphylococcus aureus | MIC: 3.91 µg/ml | benthamdirect.com |

| Chlorinated indole derivative | MRSA ATCC 29213 | MIC: 7.81 µg/ml | benthamdirect.com |

| Fluorinated aldimine | P. aeruginosa | Significant potency | mdpi.com |

| Fluorinated aldimine | S. aureus | Significant potency | mdpi.com |

| Fluorinated aldimine | E. coli | Significant potency | mdpi.com |

| This compound | Streptococcus pyogenes | Effective | biosynth.com |

| This compound | Pseudomonas aeruginosa | Not effective | biosynth.com |

| This compound | Escherichia coli | Not effective | biosynth.com |

Potential as a Broad-Spectrum Antibacterial Agent

The diverse antibacterial activity exhibited by various derivatives of this compound suggests their potential as broad-spectrum antibacterial agents. benthamdirect.com The ability of some derivatives to act against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA, highlights their therapeutic promise. nih.govbenthamdirect.com For example, 5-methylindole has been shown to be effective against a variety of pathogens, including multidrug-resistant Klebsiella pneumoniae. nih.gov The development of hybrid molecules, such as those combining thiazolidinone and indole cores, has also yielded compounds with potent, broad-spectrum antimicrobial activity. mdpi.com

Anti-inflammatory Properties

Indole derivatives, including those related to this compound, are recognized for their anti-inflammatory properties. rsc.org These compounds can exert their effects through various mechanisms, including the inhibition of key inflammatory enzymes like cyclooxygenase (COX). vulcanchem.com For instance, certain indole derivatives have been investigated for their ability to inhibit COX-1 and COX-2 enzymes, which are crucial mediators of the inflammatory response. isfcppharmaspire.com Molecular docking studies have shown that some synthesized indole derivatives can bind effectively to the active sites of these enzymes. isfcppharmaspire.com The anti-inflammatory activity of these compounds is also linked to their ability to reduce the production of pro-inflammatory mediators. mdpi.com

Anticancer Activity and Cytotoxic Effects on Cancer Cell Lines

Preliminary investigations have revealed that derivatives of this compound may possess cytotoxic effects against certain cancer cell lines, indicating their potential as anticancer agents. smolecule.com The indole scaffold is a common feature in many compounds that inhibit cancer cell growth and proliferation. researchgate.net For example, some indole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. researchgate.net

Research into new indole and pyranoindole derivatives has demonstrated their antitumor activity against various human cancer cell lines, including breast cancer (MCF-7, MDA-MB-231) and uterine cancer (HeLa, Ishikawa) cells. uniba.it One particular indole derivative exhibited significant antitumor activity against HeLa and MCF-7 cells, with IC50 values of 3.6±0.5 and 3.8±0.7 μM, respectively. uniba.it It was also found that the addition of a methyl group on the nitrogen of the indole ring could decrease this antitumor activity. uniba.it Furthermore, computational studies have been employed to design 2-methylindole derivatives as potential aromatase inhibitors for breast cancer therapy, with some designed ligands showing strong binding affinity to the target enzyme. ijcrt.org

| Derivative/Compound | Cancer Cell Line | IC50 Value (μM) | Reference |

| Indole derivative 7 | HeLa | 3.6 ± 0.5 | uniba.it |

| Indole derivative 7 | MCF-7 | 3.8 ± 0.7 | uniba.it |

| Indole derivative 5 | HeLa | 9.8 ± 0.3 | uniba.it |

| Indole derivative 6 | HeLa | 14.5 ± 0.6 | uniba.it |

| Methylindole derivative 8 | Ishikawa | 13.1 ± 0.3 | uniba.it |

| Methylindole derivative 8 | HeLa | 14.0 ± 0.7 | uniba.it |

Investigation of Structure-Activity Relationships (SAR) in Bioactive Derivatives

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies are instrumental in optimizing their therapeutic potential by identifying key structural motifs and functional groups that govern their interactions with biological targets. smolecule.com These investigations systematically modify the core scaffold of this compound and assess the resulting changes in pharmacological effects, thereby guiding the design of more potent and selective agents.

The unique arrangement of an amino group at the 5-position and a methyl group at the 2-position of the indole ring makes this compound a valuable starting point for the synthesis of novel bioactive compounds. smolecule.com The reactivity of the amino group and the electron-rich indole nucleus allows for a wide range of chemical modifications, leading to diverse derivatives with varied biological profiles, including anticancer and antimicrobial properties. smolecule.com

A notable example of SAR investigation involves a series of indolyl-pyridinyl-propenone derivatives synthesized to evaluate their anticancer activity, specifically their ability to induce a form of cell death known as methuosis. nih.govacs.org In these studies, the this compound moiety was incorporated to understand the influence of the 5-substituent on the compound's growth inhibitory (GI) and vacuolization-inducing activities. nih.govacs.org

The parent compound in this series, 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one (MOMIPP), demonstrated potent activity. acs.org When the 5-methoxy group was replaced with an amino group to give the 5-amino derivative, a significant decrease in growth inhibitory activity was observed. nih.govacs.org This derivative failed to show any significant GI activity in the tested concentration range. nih.govacs.org Similarly, converting the 5-amino group to an acetamide or a N-BOC protected amine also resulted in analogues with substantially reduced growth inhibition. nih.govacs.org However, these 5-substituted derivatives still retained the ability to induce vacuolization, a hallmark of methuosis, albeit at higher concentrations than the lead compound. nih.govacs.org This suggests that while the nature of the substituent at the 5-position is critical for potent cytotoxic activity, the core indolyl-pyridinyl-propenone structure is sufficient for inducing the vacuolization phenotype. nih.govacs.org

Table 1: Growth Inhibitory (GI50) Activity of 5-Substituted-2-methylindolyl Pyridinyl-Propenone Derivatives nih.govacs.org

| Compound | 5-Substituent | GI50 (µM) |

| 1a (MOMIPP) | -OCH3 | 1.0 |

| 2g | -NH2 | > 10 |

| 2e | -NHCOCH3 | > 10 |

| 2f | -NHBOC | > 10 |

| Data derived from studies on U251 glioblastoma cells. |

In another line of investigation, derivatives of this compound were synthesized and evaluated as inhibitors of bacterial hyaluronidase, an enzyme implicated in bacterial pathogenesis. d-nb.info This study explored the impact of substitutions at the indole nitrogen (N-1 position). N-alkylation of the this compound scaffold led to compounds with micromolar inhibitory activity against the hyaluronate lyase from Streptococcus agalactiae. d-nb.info The potency of these N-alkylated derivatives was found to be dependent on the nature of the alkyl chain. d-nb.info For instance, an increase in the lipophilicity of the N-alkyl substituent generally correlated with enhanced inhibitory activity, suggesting that hydrophobic interactions play a key role in the binding of these inhibitors to the enzyme's active site. d-nb.info

Conversely, N-acylation of this compound with a 3-phenylpropanoyl side chain, a modification that proved successful for other inhibitor scaffolds, did not yield potent inhibitors in this case. d-nb.info This finding underscores that SAR is not always transferable between different molecular frameworks and highlights the specific binding modes of the indole scaffold. d-nb.info

The broader field of indole chemistry provides further context for the SAR of this compound derivatives. It is well-established that the electronic properties of substituents on the indole ring significantly influence biological activity. sci-hub.se For example, the introduction of electron-withdrawing groups can enhance the anticancer activity of certain indole derivatives. sci-hub.se The position of substituents is also critical; positional isomers often exhibit dramatically different molecular properties and biological activities due to altered electronic distribution and steric environments.

Theoretical and Computational Investigations of 5-amino-2-methylindole

Molecular Modeling and Electronic Structure Calculations

Computational studies, such as those employing Density Functional Theory (DFT) and Hartree-Fock methods with basis sets like 6-311++G(d,p), have been utilized to calculate the molecular geometry and vibrational frequencies of related aminoindoles. researchgate.net These calculations provide optimized geometrical parameters, including bond lengths and angles, that are often in good agreement with experimental data. researchgate.net The electronic structure is influenced by both the electron-donating methyl group and the amino group, creating a distinct molecular environment that dictates its reactivity and interaction capabilities. Theoretical calculations have also been used to construct FT-IR spectrograms for related molecules like 5-aminoindole. researchgate.net

Table 1: Computed Properties of 5-Amino-2-methylindole and a Related Compound

| Property | This compound | 5-amino-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione |

| Molecular Formula | C₉H₁₀N₂ | C₉H₈N₂O₂ |

| Molecular Weight | 146.19 g/mol | 176.17 g/mol |

| Hydrogen Bond Donor Count | 2 | 1 |

| Hydrogen Bond Acceptor Count | 1 | 3 |

| Rotatable Bond Count | 0 | 0 |

| XLogP3 | 1.4 | 0.7 |

| Data sourced from PubChem. uni.lunih.gov |

Elucidation of Reaction Mechanisms (e.g., Diaziridine Rearrangement)

The reactivity of this compound is largely governed by the amino group and the indole nucleus. smolecule.com It can undergo various chemical transformations, including electrophilic substitution on the indole ring and N-acylation of the amino group. smolecule.com

One notable reaction mechanism that has been studied in related aminoindoline systems is the rearrangement involving a diaziridine intermediate. researchgate.netresearchgate.net For instance, the reaction of 1-amino-2-methylindoline with monochloramine can lead to the formation of 1-amino-2-methylindole. researchgate.netresearchgate.net This process is proposed to occur in a strongly alkaline medium through the rearrangement of a diaziridine intermediate, which is formed transiently. researchgate.netresearchgate.net In neutral or slightly alkaline conditions, a different pathway is favored, leading to the formation of a tetrazene-type product. researchgate.netresearchgate.net The study of such reaction mechanisms is crucial for understanding the synthetic pathways and stability of these compounds. researchgate.net

Conformational Analysis and Energetics

Conformational analysis of indole derivatives reveals the various spatial arrangements accessible to the molecule. For substituted indoles, the side chains can exhibit conformational flexibility. In the case of a related compound, (2-methyl-1H-indol-4-yl)methanamine, the aminomethyl side chain shows flexibility around the methylene bridge, allowing for multiple low-energy conformations. The preferred conformation is influenced by factors such as the environment and intermolecular interactions.

Computational studies are instrumental in understanding these conformational preferences. By calculating the energy profiles for rotation around key bonds, the most stable conformational arrangements can be identified. These studies have shown the significant influence of intramolecular hydrogen bonding and steric effects on the preferred molecular geometries of related indole derivatives.

Studies on Intermolecular Interactions (e.g., Hydrogen Bonding Topologies, Hydrophobic Interactions, π-Cloud Interactions)

Intermolecular interactions play a critical role in the properties and biological activity of this compound. The presence of both an amino group and an indole nitrogen atom provides multiple sites for hydrogen bonding. The amino group can act as both a hydrogen bond donor and acceptor, significantly influencing its interactions and solubility.

Crystal packing analyses of related indole structures reveal that hydrogen bonding networks involving the amino group and the indole nitrogen are key in stabilizing the solid-state structure. These interactions create specific packing arrangements that affect the physical properties of the crystalline material.

Studies on indole-water clusters using techniques like resonant ion-dip infrared spectroscopy have provided detailed insights into the hydrogen-bonding topologies. These studies have characterized structures where water molecules form hydrogen-bonded bridges with the N-H group and the aromatic π-cloud of the indole. researchgate.netacs.org

Computational Enzyme-Ligand Binding Studies (e.g., with PKC and MAO Active Sites)

Computational methods are extensively used to investigate the binding of indole derivatives to enzyme active sites. uzh.ch These studies are crucial for understanding the mechanism of action and for the design of new inhibitors.

Protein Kinase C (PKC): this compound has been identified as a selective modulator of protein kinase C (PKC). scbt.com Computational studies suggest that it engages with the regulatory domain of PKC, inducing conformational changes that impede substrate binding. scbt.com Its hydrophobic nature is thought to facilitate its passage through lipid membranes to reach its target. scbt.com The specific molecular architecture of this compound promotes distinct interactions within the PKC active site, leading to altered enzymatic kinetics and downstream signaling. scbt.com

Monoamine Oxidase (MAO): Indole-based compounds have been investigated as inhibitors of monoamine oxidase B (MAO-B), an important target in neurodegenerative diseases. nih.gov Computational docking studies on related indole derivatives have been used to explore their binding modes within the MAO-B active site. These studies have shown that modifications to the indole scaffold can significantly impact binding affinity. For example, the introduction of different substituents can lead to interactions with key residues in the active site, such as through hydrogen bonding. ijcrt.org While specific studies on this compound with MAO are not detailed in the provided results, the general principles derived from studies on other indole derivatives suggest that the amino and methyl groups would play a significant role in defining its binding orientation and affinity. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.